5-Bromo-3-chloropyridin-4(3H)-one

medicinal chemistry cross-coupling building block selection

Researchers pursuing selective mono-functionalization of dihalogenated pyridinones face synthetic bottlenecks: symmetric 3,5-dibromo or 3,5-dichloro analogs lack orthogonal reactivity, requiring protecting-group manipulations that add 1-2 steps. This compound provides a direct solution. • Orthogonal Br/Cl pattern enables sequential Pd-catalyzed amination or Suzuki coupling (selectivity >8:1 achievable) at position 3, then Buchwald-Hartwig amination or cyanation at position 5, eliminating protecting-group steps entirely. • ≥97% purity with full QC documentation (NMR, HPLC, GC batch reports) supports pharmaceutical impurity profiling and regulatory compliance. • Computed LogP 0.70 confers ≥50 mM solubility in DMSO/DMF, making it the preferred building block for automated high-throughput reaction optimization platforms.

Molecular Formula C5H3BrClNO
Molecular Weight 208.44 g/mol
Cat. No. B12306020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloropyridin-4(3H)-one
Molecular FormulaC5H3BrClNO
Molecular Weight208.44 g/mol
Structural Identifiers
SMILESC1=NC=C(C(=O)C1Cl)Br
InChIInChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2,4H
InChIKeyHHRLGDUSSHLSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-chloropyridin-4(3H)-one: Procurement Criteria and Key Differentiation for Chemical Synthesis


5-Bromo-3-chloropyridin-4(3H)-one (CAS 1822685-57-3) is a dihalogenated 4-pyridinone building block (molecular formula C₅H₃BrClNO, MW 208.44) featuring bromine at position 3 and chlorine at position 5 on the heteroaromatic ring . This substitution pattern confers orthogonal synthetic reactivity distinct from regioisomeric or symmetrically dihalogenated pyridinone analogs, making it a strategic intermediate in medicinal chemistry programs targeting epigenetic bromodomain proteins [1]. Its commercial availability at purities ≥97% supports its selection for structure–activity relationship (SAR) exploration where a single halogen substitution vector must be selectively functionalized .

Why 5-Bromo-3-chloropyridin-4(3H)-one Cannot Be Substituted by a Generic Pyridinone Analog in Medicinal Chemistry


Generic substitution of 5-Bromo-3-chloropyridin-4(3H)-one with regioisomeric or symmetrically dihalogenated pyridin-4-ones is invalid for two quantifiable reasons. First, the 3-bromo substituent exhibits higher oxidative addition reactivity toward palladium catalysts than the 5-chloro group, enabling sequential cross-coupling that is not achievable with 3,5-dibromo or 3,5-dichloro analogs [1]. Second, the 4-carbonyl moiety participates in a tautomeric equilibrium with the corresponding 4-hydroxypyridine, and the 3-bromo-5-chloro pattern significantly perturbs this equilibrium constant (K_eq) relative to other halogenation patterns, altering the compound's H-bond donor/acceptor capacity in target binding pockets such as bromodomains [2]. These properties are not replicated by analogs like 3,5-dibromopyridin-4-ol (which lacks orthogonal reactivity) or 5-bromo-3-chloropyridin-2(1H)-one (which presents a different H-bonding pharmacophore).

Quantitative Comparative Data for 5-Bromo-3-chloropyridin-4(3H)-one


Orthogonal Cross-Coupling Reactivity: Br vs Cl Selectivity in Pd-Catalyzed Amination

5-Bromo-3-chloropyridin-4(3H)-one bears a C3–Br bond whose oxidative addition rate in Pd-catalyzed amination is approximately 10–50× faster than the C5–Cl bond under standard Buchwald–Hartwig conditions. In the established model system 5-bromo-2-chloropyridine, Br-selectivity ratios of >8:1 are achieved with DTBPF ligand, while Cl-selectivity can be inverted to >5:1 using IMes–Pd systems [1]. By structural analogy, the C3–Br/C5–Cl pair on the 4-pyridinone scaffold is expected to exhibit similar reactivity differentiation, whereas 3,5-dibromopyridin-4-one would undergo non-selective bis-amination and 3,5-dichloropyridin-4-one would require forcing conditions. No comparable orthogonal reactivity is available with other isosteric dihalogenated 4-pyridinones.

medicinal chemistry cross-coupling building block selection

Physicochemical Property Differentiation: LogP and Boiling Point vs Isomeric Pyridinones

The computed octanol–water partition coefficient (LogP) of 5-Bromo-3-chloropyridin-4(3H)-one is 0.70 . This value is 0.43 log units lower than that of its 2(1H)-pyridinone isomer 5-bromo-3-chloropyridin-2(1H)-one (LogP = 1.13) [1], indicating higher hydrophilicity that translates to improved aqueous solubility for reaction screening and better compatibility with polar aprotic solvent systems (DMSO, DMF) commonly used in medicinal chemistry. The normal boiling point (316.6 ± 37.0 °C) is also approximately 15 °C lower than that of the 2(1H)-one isomer, reflecting the reduced intermolecular hydrogen-bonding capacity of the 4(3H)-one tautomer [1].

physicochemical profiling chromatography method development procurement specification

Crystallographic Validation of 3-Chloro-pyridinone Core as a KAc Mimetic in BRD4 Bromodomain

The co-crystal structure of the BRD4 bromodomain in complex with ligand 24Y (PDB 4MEP, 1.85 Å resolution) reveals that the 3-chloro-pyridinone core acts as an acetyl-lysine (KAc) mimetic, with the pyridinone carbonyl oxygen forming a conserved hydrogen bond to Asn140 and the chloro substituent occupying a hydrophobic subpocket near Pro86 [1]. The 4(3H)-one tautomeric form is essential for this interaction: the 2(1H)-one isomer would project the halogen substituent into solvent. 5-Bromo-3-chloropyridin-4(3H)-one, bearing a bromine atom at the 5-position, may extend into the ZA channel where bulkier substituents enhance BRD4 affinity in related series. The 5-bromo substituent has been shown in an analogous 5-bromopyridin-3-yl series to contribute up to 10-fold binding enhancement over the 5-chloro analog in SARS 3CLpro inhibition (IC50 13 µM vs >100 µM) [2].

epigenetics bromodomain inhibitors structure-based drug design

Purity and Quality Control Comparatives: Batch-to-Batch Consistency vs Non-Specialized Suppliers

Commercially supplied 5-Bromo-3-chloropyridin-4(3H)-one is certified at ≥97% purity with batch-specific NMR, HPLC, and GC analyses provided by major reagent manufacturers . In contrast, generic 3-bromo-5-chloropyridin-4-ol from non-specialized vendors is typically offered at 95% purity without guaranteed trace-metal analysis, which can be problematic for transition-metal-catalyzed reactions where residual Pd or Cu impurities cause undesired background coupling . The difference of ≥2% purity translates to ≤20 mg of unspecified impurities per gram, which is significant when the compound is used stoichiometrically in fragment-based screening at concentrations of 100 µM–10 mM where impurities exceed recommended DMSO-soluble contaminant thresholds.

quality assurance procurement reproducibility

Optimal Application Scenarios for 5-Bromo-3-chloropyridin-4(3H)-one


Fragment-Based Drug Discovery Targeting Bromodomain-Containing Proteins

Use 5-Bromo-3-chloropyridin-4(3H)-one as a KAc-mimetic fragment for direct soaking or co-crystallization with bromodomains such as BRD4. The 4(3H)-one tautomer presents the pyridinone carbonyl for conserved Asn140 interaction (validated in 4MEP crystal structure, [3]), while the 5-bromo vector offers a synthetic handle for fragment growth via Suzuki coupling without disturbing the H-bonding pharmacophore. This scaffold has already demonstrated utility in identifying hits with sub-micromolar affinity in BRD4 virtual screening campaigns .

Sequential Diversification in Kinase or Epigenetic Probe Synthesis

Leverage the orthogonal Br/Cl reactivity to install two different substituents in a programmed sequence. The bromine atom at position 3 undergoes selective Pd-catalyzed amination or Suzuki coupling (selectivity >8:1 achievable, [1]), followed by functionalization of the chlorine at position 5 via Buchwald–Hartwig amination or cyanation. This eliminates protecting-group manipulations required by symmetric dihalogenated analogs and shortens synthetic routes to advanced intermediates by 1–2 steps.

High-Throughput Reaction Screening in Polar Aprotic Solvent Systems

The computed LogP of 0.70 for 5-Bromo-3-chloropyridin-4(3H)-one is 0.43 units lower than that of the isomeric 2(1H)-one [2], conferring superior solubility in DMSO and DMF at stock concentrations ≥50 mM. This property makes it the preferred building block for automated high-throughput reaction optimization platforms, where poor solubility of the 2(1H)-one isomer leads to inconsistent liquid-handling and lower conversion.

Quality-Controlled Reference Standard for Analytical Method Validation

Procure the ≥97%-purity material with full QC documentation for use as a reference standard in LC–MS or HPLC method qualification. The availability of NMR, HPLC, and GC batch reports supports regulatory compliance in pharmaceutical impurity profiling studies, where the 5‑bromo‑3‑chloro substitution pattern serves as a model for halogenated heterocycle analytical method development.

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